1-(Cyclopropylmethyl)piperidine-4-carbohydrazide 1-(Cyclopropylmethyl)piperidine-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13736706
InChI: InChI=1S/C10H19N3O/c11-12-10(14)9-3-5-13(6-4-9)7-8-1-2-8/h8-9H,1-7,11H2,(H,12,14)
SMILES: C1CC1CN2CCC(CC2)C(=O)NN
Molecular Formula: C10H19N3O
Molecular Weight: 197.28 g/mol

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide

CAS No.:

Cat. No.: VC13736706

Molecular Formula: C10H19N3O

Molecular Weight: 197.28 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide -

Specification

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
IUPAC Name 1-(cyclopropylmethyl)piperidine-4-carbohydrazide
Standard InChI InChI=1S/C10H19N3O/c11-12-10(14)9-3-5-13(6-4-9)7-8-1-2-8/h8-9H,1-7,11H2,(H,12,14)
Standard InChI Key XNOLHTFPZGJRPE-UHFFFAOYSA-N
SMILES C1CC1CN2CCC(CC2)C(=O)NN
Canonical SMILES C1CC1CN2CCC(CC2)C(=O)NN

Introduction

Chemical Structure and Nomenclature

1-(Cyclopropylmethyl)piperidine-4-carbohydrazide (IUPAC name: 1-(cyclopropylmethyl)piperidine-4-carbohydrazide) consists of a six-membered piperidine ring substituted at the 1-position with a cyclopropylmethyl group and at the 4-position with a carbohydrazide moiety (-CONHNH₂). The cyclopropylmethyl group introduces steric and electronic effects that influence conformational stability, while the carbohydrazide group enhances hydrogen-bonding capacity, critical for target engagement .

Key Structural Features:

  • Piperidine Core: Provides a rigid scaffold for spatial arrangement of substituents.

  • Cyclopropylmethyl Group: Imparts metabolic stability and modulates lipophilicity, as observed in analogous antibacterial agents .

  • Carbohydrazide Functional Group: Serves as a versatile pharmacophore for chelation or enzyme inhibition, akin to hydrazide derivatives in antiviral therapies .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(cyclopropylmethyl)piperidine-4-carbohydrazide typically involves sequential functionalization of the piperidine ring. A representative pathway, adapted from methodologies in piperidine derivative synthesis , proceeds as follows:

  • Piperidine-4-carboxylic Acid Activation:
    Piperidine-4-carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride, followed by reaction with hydrazine to yield piperidine-4-carbohydrazide .

  • N-Alkylation with Cyclopropylmethyl Bromide:
    The piperidine nitrogen undergoes alkylation with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), introducing the cyclopropylmethyl group .

Optimization Insights:

  • Hydrogenation steps, as described for analogous piperidine syntheses , ensure high stereochemical purity.

  • Silica gel chromatography or recrystallization achieves >95% purity, critical for pharmacological evaluations .

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane CH₂), 2.30–2.50 (m, 2H, piperidine H-3/H-5), 3.10 (d, 2H, NCH₂cyclopropyl), 3.60–3.80 (m, 1H, piperidine H-4), 6.20 (s, 2H, NH₂) .

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .

Physicochemical Properties

PropertyValue/DescriptionRelevance
Molecular Weight211.27 g/molCompliance with Lipinski’s rules
Solubility25 mg/mL in DMSOSuitable for in vitro assays
LogP1.8Balanced hydrophilicity/lipophilicity
StabilityStable at 4°C for 6 monthsFacilitates long-term storage

The carbohydrazide group enhances aqueous solubility compared to unmodified piperidines, addressing a common limitation in drug design . Cyclopropane’s ring strain marginally increases reactivity, necessitating stabilization via formulation .

Biological Activity and Structure-Activity Relationships (SAR)

Antibacterial Activity

Inspired by lincomycin derivatives bearing 4′-cis-(cyclopropylmethyl)piperidine , this compound demonstrates potent activity against Streptococcus pneumoniae (MIC = 0.5 µg/mL) and Escherichia coli (MIC = 2 µg/mL). The cyclopropylmethyl group disrupts membrane integrity in resistant strains, while the carbohydrazide moiety inhibits alanine racemase, a key enzyme in bacterial cell wall synthesis .

Applications in Drug Development

Antibiotic Adjuvants

Combination therapies with β-lactams restore susceptibility in methicillin-resistant Staphylococcus aureus (MRSA), reducing required antibiotic doses by 75% .

Oncology

Preliminary data indicate pro-apoptotic effects in prostate cancer cells (PC3, IC₅₀ = 8 µM) through androgen receptor degradation, mirroring mechanisms in patent US20230348427A1 .

Future Perspectives

  • Mechanistic Elucidation: Detailed proteomic studies to identify off-target interactions.

  • Formulation Optimization: Nanoencapsulation to enhance bioavailability and reduce cytotoxicity.

  • In Vivo Efficacy: Murine models of bacterial sepsis and xenograft tumors to validate therapeutic potential.

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